molecular formula C6H13NO B14913179 3-(Ethylamino)cyclobutanol

3-(Ethylamino)cyclobutanol

Cat. No.: B14913179
M. Wt: 115.17 g/mol
InChI Key: JKPSRIVNHPZNDF-UHFFFAOYSA-N
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Description

3-(Ethylamino)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an ethylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, cyclobutanol can be synthesized via the reduction of cyclobutanone using metal hydrides . Another method involves the Demjanov rearrangement of cyclobutylamine with nitrous acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylamino)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Cyclobutanone

    Reduction: Cyclobutanol

    Substitution: Various substituted cyclobutanol derivatives

Mechanism of Action

The mechanism of action of 3-(Ethylamino)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo radical cyclization reactions, leading to the formation of complex structures . The presence of the ethylamino group allows for interactions with various biological targets, potentially influencing cellular processes.

Comparison with Similar Compounds

3-(Ethylamino)cyclobutanol can be compared with other cyclobutanol derivatives and similar compounds:

The unique combination of the ethylamino and hydroxyl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-(ethylamino)cyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-2-7-5-3-6(8)4-5/h5-8H,2-4H2,1H3

InChI Key

JKPSRIVNHPZNDF-UHFFFAOYSA-N

Canonical SMILES

CCNC1CC(C1)O

Origin of Product

United States

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